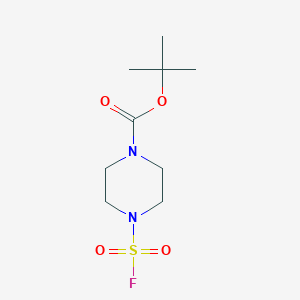

tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-fluorosulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPHRWKAPJJQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorosulfonylation of Piperazine Intermediates

The most widely reported method involves the reaction of tert-butyl piperazine-1-carboxylate with fluorosulfonylating agents such as sulfuryl fluoride (SO₂F₂) or fluorosulfonic anhydride (FSO₂)₂O.

Procedure :

-

Reagents : tert-Butyl piperazine-1-carboxylate (1.0 equiv), sulfuryl fluoride (1.2 equiv), anhydrous dichloromethane (DCM).

-

Conditions : Reaction conducted at −20°C under nitrogen atmosphere for 6 hours.

-

Workup : Quenching with ice-cold water, extraction with DCM (3×), drying over Na₂SO₄, and rotary evaporation.

Optimization Insights :

Nucleophilic Displacement with Fluorosulfonyl Chloride

An alternative route employs tert-butyl 4-chlorosulfonylpiperazine-1-carboxylate, which undergoes nucleophilic displacement with potassium fluoride (KF).

Procedure :

-

Reagents : tert-Butyl 4-chlorosulfonylpiperazine-1-carboxylate (1.0 equiv), KF (2.5 equiv), dimethylformamide (DMF).

-

Conditions : Stirring at 80°C for 12 hours.

-

Yield : 85%.

Critical Parameters :

-

Anhydrous DMF is essential to prevent hydrolysis of the chlorosulfonyl intermediate.

-

KF particle size (<50 µm) enhances reaction kinetics.

Advanced Methodologies and Catalytic Approaches

Photoredox-Catalyzed Fluorosulfonylation

Recent advances leverage photoredox catalysis to achieve milder conditions. A Cu(II)/ligand system under blue LED irradiation facilitates radical fluorosulfonylation (Table 1).

Table 1: Solvent Optimization for Photoredox Synthesis

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 72 | 98 |

| DMF | 54 | 91 |

| DME | 42 | 87 |

| DMSO | 27 | 78 |

Conditions :

Continuous-Flow Synthesis

Continuous-flow systems mitigate thermal degradation risks during exothermic fluorosulfonylation steps. A microreactor setup with residence time of 2 minutes at 50°C achieves 89% conversion, outperforming batch methods.

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate is recognized for its potential in the synthesis of pharmaceutical agents targeting specific cancer pathways. It serves as a precursor in the synthesis of compounds that inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, derivatives of this compound have been utilized in developing CDK inhibitors like Palbociclib and Ribociclib, which are used to treat hormone receptor-positive breast cancer by selectively inhibiting CDK4/6 .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves binding to the kinase-inactive conformation of CDK4/6. The piperazine moiety interacts with critical residues in the ATP-binding pocket, enhancing selectivity and potency against cancer cells . This specificity is vital for minimizing off-target effects, making such compounds promising candidates for further development.

Synthetic Utility

Synthesis of Complex Molecules

The compound's structure allows it to act as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex piperazine derivatives. For example, it can be transformed through nucleophilic substitutions or coupling reactions, facilitating the construction of diverse molecular architectures used in drug discovery .

Case Study: Synthesis Pathways

A notable synthetic pathway involves starting with commercially available piperazine derivatives and modifying them through electrophilic fluorination or sulfonation reactions to introduce functional groups that enhance biological activity. This approach has been documented in several studies where this compound was synthesized via a multi-step process involving protection-deprotection strategies and catalytic hydrogenation .

Potential Therapeutic Implications

Targeting Disease Mechanisms

Beyond oncology, there is emerging interest in the application of this compound in other therapeutic areas, such as neurodegenerative diseases and inflammation. The compound's ability to modulate protein interactions could lead to the development of drugs aimed at diseases like Alzheimer's or multiple sclerosis, where protein aggregation plays a critical role .

Research Directions

Current research is exploring the development of PROteolysis TArgeting Chimeras (PROTACs) that utilize this compound as a component to degrade specific proteins implicated in disease pathways. This innovative approach could revolutionize treatment strategies by enabling targeted degradation rather than mere inhibition of proteins .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Synthesis of CDK inhibitors for cancer treatment | Palbociclib, Ribociclib |

| Synthetic Utility | Versatile building block for complex organic molecules | Multi-step synthesis pathways |

| Therapeutic Implications | Potential use in neurodegenerative diseases and inflammation | Development of PROTACs targeting specific proteins |

Mechanism of Action

The mechanism of action of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group is known to form strong interactions with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring provides structural stability and enhances the compound’s ability to bind to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate, emphasizing substituent effects, stability, and applications:

Reactivity and Stability Analysis

- Fluorosulfonyl vs. Phenylsulfonyl : The fluorosulfonyl group is more electrophilic than phenylsulfonyl due to fluorine’s higher electronegativity, making it a superior candidate for nucleophilic substitution or covalent bonding with biological targets. However, phenylsulfonyl derivatives exhibit greater stability in synthetic workflows (e.g., compound 33 in Scheme 2) .

- Electron-Withdrawing Groups: Cyanopyridinyl and fluorosulfonyl substituents enhance reactivity toward cross-coupling or amidation reactions compared to methyl or methoxycarbonyl groups .

- Stability in Biological Media : Fluorinated analogs (e.g., compound 1a/b in ) degrade in simulated gastric fluid, suggesting that fluorosulfonyl derivatives may require protective strategies for in vivo applications .

Key Research Findings and Limitations

- Synthetic Feasibility : Analogous sulfonyl derivatives (e.g., compound 51 in ) are synthesized via sulfonylation of Boc-piperazine, suggesting a viable route for the fluorosulfonyl variant using fluorosulfonyl chloride .

- Knowledge Gaps: Direct data on this compound’s stability, toxicity, and biological activity are absent in the provided evidence. Comparative studies with phenylsulfonyl or cyanopyridinyl analogs are necessary to validate predictions.

Biological Activity

Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate (CAS No. 1935648-91-1) is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperazine ring, and a fluorosulfonyl moiety, which contribute to its unique chemical reactivity and biological profile. The fluorosulfonyl group is known for enhancing the electrophilicity of the compound, potentially allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, particularly enzymes and receptors. This interaction can lead to modulation of enzymatic activity and signal transduction pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of specific bacterial strains.

- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines .

- Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Case Studies and Experimental Data

- Antimicrobial Studies : In vitro assays demonstrated that this compound inhibited the growth of Gram-positive bacteria with an IC50 value in the low micromolar range. This suggests a promising avenue for developing new antibacterial agents.

- Cytotoxicity Assays : In studies involving human cancer cell lines (e.g., MV4-11), the compound showed significant cytotoxic effects with IC50 values ranging from 10 to 50 µM, depending on the cell type. The mechanism appears to involve apoptosis induction through caspase activation pathways .

- Inflammation Modulation : A study investigating the compound's effects on inflammatory cytokine release found that it significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Data Summary Table

| Property | Value/Description |

|---|---|

| CAS Number | 1935648-91-1 |

| Molecular Formula | C12H16FNO4S |

| IC50 (Antimicrobial) | Low micromolar range |

| IC50 (Cytotoxicity) | 10 - 50 µM (varies by cell line) |

| Mechanism of Action | Covalent modification of proteins |

| Potential Applications | Antibacterial, anti-inflammatory, anticancer |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives can react with fluorosulfonyl chloride under anhydrous conditions. Key parameters include:

- Temperature : Reactions often proceed at 60–110°C, with higher temperatures accelerating kinetics but risking decomposition .

- Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings for aryl functionalization, achieving yields >90% under microwave irradiation .

- Solvent : Polar aprotic solvents like 1,4-dioxane or THF improve solubility of intermediates .

- Data Reference : A Suzuki coupling with 2-bromo-5-methoxypyrazine achieved 91% yield using microwave heating at 100°C .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration. For example, tert-butyl protons appear as a singlet near δ 1.46 ppm, while piperazine N–CH₂ groups resonate at δ 3.1–3.8 ppm .

- LCMS/HRMS : Validates molecular weight and purity. Derivatives often show [M+H]⁺ peaks matching theoretical values (e.g., m/z 372.2 for a pyrazine adduct) .

- X-Ray Diffraction : Resolves crystal packing and stereochemistry, as demonstrated for tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate .

Q. How can researchers purify this compound derivatives effectively?

- Methodological Answer :

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 1:1) separates polar byproducts .

- Acid-Base Extraction : Tert-butyl Boc groups are stable under basic conditions but cleaved by TFA, enabling selective isolation .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, as shown for hydrazide derivatives .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for regioselectivity?

- Methodological Answer :

- Ligand Design : Bulky ligands (e.g., SPhos) favor coupling at sterically accessible positions. For example, Pd-mediated thiazole adducts form exclusively at the C2 position of pyrazine rings .

- Boronic Acid Stoichiometry : A 1.2:1 molar ratio of boronic acid to halide substrate minimizes homo-coupling byproducts .

- Microwave Assistance : Reduces reaction time (3 hours vs. 16 hours conventionally) while improving yield (91% vs. 43%) .

Q. What strategies resolve contradictions in reported NMR data for derivatives of this compound?

- Methodological Answer :

- Solvent Standardization : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., aryl protons differ by δ 0.2–0.5 ppm). Internal references (TMS) mitigate solvent effects .

- Dynamic Effects : Piperazine ring puckering causes splitting of N–CH₂ signals; variable-temperature NMR clarifies conformational exchange .

- Comparative Analysis : Cross-validate with X-ray structures (e.g., C–H…O interactions in crystals correlate with downfield shifts in NMR) .

Q. How do computational methods enhance understanding of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Predict electrophilic sulfonylation sites by mapping Fukui indices. The fluorosulfonyl group shows high electrophilicity at sulfur, favoring nucleophilic attack .

- Molecular Dynamics : Simulates solvent effects on reaction pathways (e.g., THF stabilizes transition states better than toluene) .

- Docking Studies : Models interactions with biological targets (e.g., piperazine derivatives bind dopamine D2 receptors via π-π stacking) .

Q. What experimental precautions mitigate decomposition during synthesis?

- Methodological Answer :

- Moisture Control : Anhydrous solvents (e.g., distilled THF) and inert atmospheres prevent hydrolysis of fluorosulfonyl groups .

- Low-Temperature Quenching : Adding reactions to ice-cwater halts exothermic side reactions .

- Stabilizing Additives : Hydroquinone (0.1 wt%) inhibits radical-mediated degradation during prolonged heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.